molecular formula C17H17N5O2S B2771815 1-(2-Methoxyphenyl)-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea CAS No. 2380176-26-9

1-(2-Methoxyphenyl)-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea

Cat. No. B2771815
CAS RN: 2380176-26-9
M. Wt: 355.42
InChI Key: JMCBOASATPWUPO-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have a unique mechanism of action and biochemical and physiological effects that make it an interesting target for further investigation.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea is not fully understood. However, it has been suggested that this compound may work by inhibiting the activity of certain enzymes that are involved in cell growth and division.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro and has been found to have anti-inflammatory properties. Additionally, this compound has been found to have an effect on the central nervous system, and has been shown to have potential as a treatment for neurological disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-Methoxyphenyl)-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea in lab experiments is its unique mechanism of action. This compound has been found to have anti-cancer properties and has been shown to inhibit the growth of cancer cells in vitro. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 1-(2-Methoxyphenyl)-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea. One area of interest is in the development of new drugs for the treatment of cancer. This compound has been found to have anti-cancer properties and has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been found to have potential as a treatment for neurological disorders such as Alzheimer's disease. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.

Synthesis Methods

The synthesis of 1-(2-Methoxyphenyl)-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea involves several steps. One method involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-methoxyaniline to form 2-(2-methoxyphenyl)benzoic acid. This compound is then reacted with thionyl chloride to form 2-(2-methoxyphenyl)benzoyl chloride, which is then reacted with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene to form this compound.

Scientific Research Applications

1-(2-Methoxyphenyl)-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea has been studied for its potential use in scientific research in several areas. One area of interest is in the development of new drugs for the treatment of cancer. This compound has been found to have anti-cancer properties and has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

1-(2-methoxyphenyl)-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S/c1-24-14-5-3-2-4-12(14)21-17(23)20-11-8-22(9-11)16-15-13(6-7-25-15)18-10-19-16/h2-7,10-11H,8-9H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCBOASATPWUPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2CN(C2)C3=NC=NC4=C3SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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